molecular formula C20H23NO12 B016187 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside CAS No. 14131-42-1

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Cat. No. B016187
CAS RN: 14131-42-1
M. Wt: 469.4 g/mol
InChI Key: BEUISCKWILNFIL-OBKDMQGPSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside involves stereoselective methods that enable the formation of α-D-glucopyranosyl linked oligosaccharides containing anomeric 4-nitrophenyl groups. Such methods utilize key glycosyl donors for the efficient synthesis of this compound and related oligosaccharides (Jain & Matta, 1992).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using crystallographic methods. The compound adopts a 3C5 chair conformation, with all substituents positioned equatorially, indicating specific spatial arrangements that influence its reactivity and interactions (Abboud, Toporek, & Horenstein, 1997).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including glycoside hydrolysis, facilitated by its structural features. The reactivity is influenced by the presence of the nitrophenyl group and the acetyl protections, which can be manipulated to achieve specific synthetic goals (Camilleri et al., 1994).

Physical Properties Analysis

The physical properties, including crystal structure and solid-state NMR analysis, reveal the compound's specific conformational characteristics and molecular interactions. These studies demonstrate that except in specific instances, the crystals of related compounds have one molecule in the independent part of the crystal unit cell, reflecting on their physical stability and behavior (Temeriusz et al., 2005).

Scientific Research Applications

Organic Synthesis and Structural Analysis

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside serves as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its utility in organic synthesis is demonstrated by its involvement in the preparation of modified oligosaccharides for studying carbohydrate-protein interactions. For example, its role in synthesizing methyl 4-O-(4-alpha-D-glucopyranosyloxy-4-methoxybutyl)-alpha-D-glucopyranoside, which competes with natural substrates in enzyme assays, highlights its importance in bioorganic chemistry (Jegge & Lehmann, 1984). Additionally, its application in creating 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides, through selective reductions and subsequent de-O-acetylation, further exemplifies its versatility in synthesizing a variety of glycosidic structures (Popelová et al., 2005).

The crystal structure analysis of this compound provides insight into its stereochemistry, which is essential for designing glycosylation reactions. The study by Abboud, Toporek, and Horenstein (1997) determined its crystal structure, revealing that all substituents are in equatorial positions, which is crucial for understanding its reactivity and interactions with other molecules (Abboud et al., 1997).

Future Directions

The future directions of research involving 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside are not explicitly mentioned in the search results. However, given its role as a substrate in enzymatic reactions, it may continue to be used in studies investigating the mechanisms and inhibition of these enzymes .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUISCKWILNFIL-OBKDMQGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535564
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14131-42-1
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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